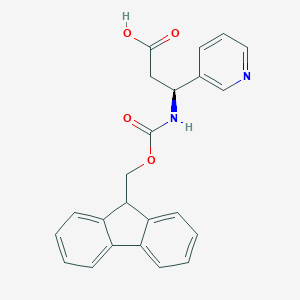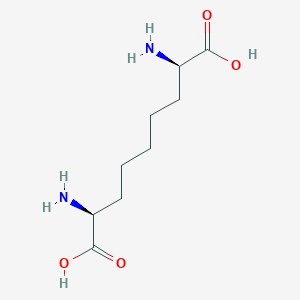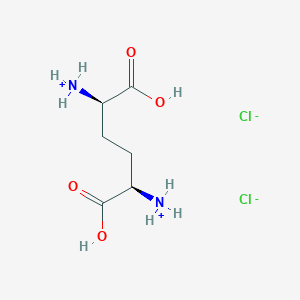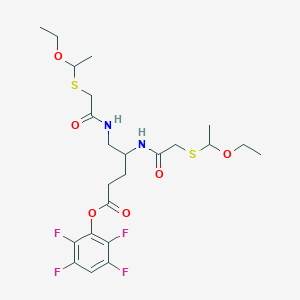
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of propanoic acid with a fluorenylmethoxycarbonyl (Fmoc) group and a pyridin-3-yl group . The Fmoc group is a common protecting group used in peptide synthesis.
Synthesis Analysis
The synthesis of similar compounds often involves the use of the Fmoc group as a protecting group for the amino group. The Fmoc group can be removed later in the synthesis process to reveal the free amino group.
Molecular Structure Analysis
The molecular structure of similar compounds shows the presence of a fluorenyl group, a methoxy group, a carbonyl group, an amino group, and a pyridin-3-yl group .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the removal of the Fmoc protecting group and the coupling of the free amino group with other groups.
Physical and Chemical Properties Analysis
The molecular weight of similar compounds is around 388.4 g/mol, and the molecular formula is C23H20N2O4 . These compounds are typically solid and white to off-white in color .
Scientific Research Applications
Synthesis of Differentially Protected Amino Acids
This compound is pivotal in the synthesis of differentially protected azatryptophan derivatives, which are crucial for peptide-based drug discovery. A study demonstrated the use of a Palladium-catalyzed Negishi coupling to synthesize tert-butyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate derivatives with high yield, showcasing its utility in developing novel amino acids for therapeutic applications (Nimje et al., 2020).
Self-Assembled Structures for Nanotechnology
Another study focused on the self-assembling properties of Fmoc-modified amino acids, including (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid derivatives. These compounds were found to form various self-assembled structures under different conditions, indicating potential applications in nanotechnology and material science. The research highlights the ability to control the morphology of self-assembled structures by manipulating the concentration and temperature, paving the way for novel material design (Gour et al., 2021).
Bioimaging Applications
In the field of bioimaging, derivatives of this compound have been utilized for the development of water-soluble fluorene probes targeting integrin for fluorescence imaging. The study elaborates on the linear and nonlinear photophysical properties of these probes, demonstrating their high selectivity and efficiency in integrin imaging. This application underscores the compound's role in advancing fluorescence microscopy and its potential in medical diagnostics (Morales et al., 2010).
Antimicrobial and Antioxidant Activities
Furthermore, conjugates of amino acids with nifedipine, synthesized using derivatives of this compound, showed significant antioxidant and anti-inflammatory activities. This research highlights the compound's utility in developing new therapeutic agents with potential benefits against oxidative stress and inflammation (Subudhi & Sahoo, 2011).
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXATJNDHWFETN-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427502 |
Source


|
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507472-06-2 |
Source


|
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














